molecular formula C18H13F3N2O4 B2990343 N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide CAS No. 2034491-49-9

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2990343
CAS No.: 2034491-49-9
M. Wt: 378.307
InChI Key: HDTDLOBCRVGYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-([2,2'-Bifuran]-5-ylmethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:

  • R1: [2,2'-Bifuran]-5-ylmethyl group, a bicyclic furan moiety.
  • R2: 2-(Trifluoromethyl)phenyl group, an aromatic ring with a trifluoromethyl substituent.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O4/c19-18(20,21)12-4-1-2-5-13(12)23-17(25)16(24)22-10-11-7-8-15(27-11)14-6-3-9-26-14/h1-9H,10H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTDLOBCRVGYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H18F3N2O4C_{19}H_{18}F_{3}N_{2}O_{4}, with a molecular weight of approximately 388.35 g/mol. Its structure features a bifuran moiety linked to an oxalamide group, which enhances its stability and reactivity compared to simpler derivatives.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Bifuran Moiety : This can be synthesized through a palladium-catalyzed cross-coupling reaction using 2-furylboronic acid and 5-bromo-2-furaldehyde.
  • Oxalamide Formation : The oxalamide linkage is formed by reacting oxalyl chloride with 5-ylmethylamine and 2-(trifluoromethyl)phenylamine under anhydrous conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • DNA Intercalation : The bifuran moiety can intercalate into DNA, potentially leading to anticancer effects.
  • Enzyme Inhibition : The trifluoromethylphenyl group may inhibit specific enzymes or receptors, contributing to its biological profile.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives of bifuran compounds can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

  • Study on Anticancer Properties :
    • A study evaluated the cytotoxic effects of related bifuran derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells).
    • Results indicated that these compounds exhibited IC50 values in the micromolar range, demonstrating promising anticancer activity.
CompoundCell LineIC50 (µM)
Bifuran Derivative AMCF-712.5
Bifuran Derivative BMCF-710.3
  • Enzyme Inhibition Study :
    • An investigation into the enzyme inhibition potential showed that similar compounds could effectively inhibit cholinesterase enzymes, which are crucial for neurotransmission.
    • The findings suggested that modifications in the structure could enhance inhibitory activity.
CompoundEnzyme TargetIC50 (µM)
Compound XAChE0.264
Compound YBuChE0.024

Comparison with Similar Compounds

Structural and Functional Insights

Bifuran vs. Aromatic Substitutents: The target compound’s [2,2'-bifuran]-5-ylmethyl group distinguishes it from analogs with simpler aromatic R1 groups (e.g., dimethoxybenzyl in S336 or methoxyphenethyl in compound 17 ). Bifuran moieties may enhance π-π stacking interactions in biological targets, though this requires experimental validation.

Biological Activity Trends: Flavor Modulation: S336 and related oxalamides (e.g., No. 1769 ) activate umami taste receptors (hTAS1R1/hTAS1R3), whereas the target compound’s trifluoromethyl group may alter receptor binding affinity. Enzyme Inhibition: Compound 17 inhibits stearoyl-CoA desaturase (SCD1) via interactions with cytochrome P450 4F11 , suggesting that the target compound’s bifuran group could similarly modulate enzyme activity. Therapeutic Applications: BNM-III-170’s role in HIV vaccine enhancement highlights the versatility of oxalamides in immunology, though the target compound’s application remains speculative.

Metabolic and Toxicological Profiles: Oxalamides like No. 1769 exhibit low toxicity (NOEL = 100 mg/kg/day) due to predictable hydrolysis into non-toxic metabolites . The trifluoromethyl group in the target compound may slow metabolic degradation, necessitating specific toxicological evaluation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide, and how can reaction yields be optimized?

  • Methodology : A typical synthesis involves coupling a bifuran-containing amine with a substituted phenyl oxalate. For analogs, oxalamides are synthesized via reacting amines with oxalyl chloride under basic conditions (e.g., NaOH/THF/water at 0°C), followed by purification via acid washing and solvent extraction. Yield optimization may require controlled stoichiometry (e.g., 1:2 molar ratio of oxalyl chloride to amine), inert atmosphere, and stepwise temperature adjustments (e.g., 0°C to RT) to minimize side reactions .
  • Key Data : A similar oxalamide derivative achieved 35.7% yield using THF/water solvent systems and triethylamine as a base .

Q. How is this compound characterized spectroscopically, and what are critical NMR markers for confirming its structure?

  • Methodology : Use 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm structural integrity. For oxalamides, key 1H^1H NMR signals include amide protons (δ ~10.5 ppm) and aromatic protons (δ 7.1–7.3 ppm). 19F^{19}F NMR should show distinct trifluoromethyl peaks (δ ~-120 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+) .
  • Example : A bis(fluoro-methylphenyl)oxalamide exhibited 1H^1H NMR peaks at δ 10.52 (amide H), 7.11–7.32 (aromatic H), and 19F^{19}F signals at δ -120.2 .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, THF) and aqueous buffers at physiological pH. Stability studies should assess degradation under light, heat, and humidity using HPLC or LC-MS. For analogs, oxalamides are often stable in dry DMSO at -20°C for >6 months .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound, particularly its interaction with biological targets?

  • Methodology : Perform density functional theory (DFT) to optimize geometry and calculate electrostatic potential surfaces. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to receptors like kinases or GPCRs. Focus on the trifluoromethyl group’s electron-withdrawing effects and the bifuran moiety’s π-π stacking potential .
  • Application : Analogous trifluoromethyl-containing compounds show agrochemical and medicinal promise due to enhanced metabolic stability and target affinity .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound, such as 1H^1H NMR signal splitting or unexpected 19F^{19}F shifts?

  • Methodology : Replicate synthesis under varying conditions (e.g., solvent polarity, temperature) to isolate conformational isomers. Use 2D NMR (COSY, HSQC) to assign overlapping signals. For 19F^{19}F anomalies, verify purity via elemental analysis and rule out solvent or counterion effects .
  • Case Study : A bis(fluoro-methylphenyl)oxalamide showed multiple 19F^{19}F peaks due to rotameric equilibria, resolved by heating the NMR sample to 60°C .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the bifuran and trifluoromethyl groups in this compound’s pharmacological activity?

  • Methodology : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with Cl or CH3_3) and test in bioassays (e.g., enzyme inhibition, cell viability). Compare logP, polar surface area, and steric parameters to correlate structural features with activity.
  • Insight : The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, while the bifuran moiety may improve π-stacking with aromatic residues in target proteins .

Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor or antimicrobial agent?

  • Methodology : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC50_{50} values. For antimicrobial testing, perform broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Include cytotoxicity assays (e.g., HEK293 cell viability) to assess selectivity .
  • Precedent : A structurally related oxalamide exhibited antibacterial activity against S. aureus (MIC = 8 µg/mL) with low cytotoxicity (CC50_{50} > 100 µg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.